molecular formula C16H16N2O7S B10889907 3-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 491831-84-6

3-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10889907
CAS No.: 491831-84-6
M. Wt: 380.4 g/mol
InChI Key: VWGAURLPXKOXOZ-UHFFFAOYSA-N
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Description

The compound 3-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid features a bicyclo[2.2.1]heptene core substituted with a carboxylic acid group, a 7-oxa bridge, and a carbamoyl-linked 4-(acetylsulfamoyl)phenyl moiety. While direct pharmacological data for this compound is absent in the provided evidence, its structural analogs demonstrate roles in crystallography, synthetic intermediates, and bioactive molecules .

Properties

CAS No.

491831-84-6

Molecular Formula

C16H16N2O7S

Molecular Weight

380.4 g/mol

IUPAC Name

3-[[4-(acetylsulfamoyl)phenyl]carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C16H16N2O7S/c1-8(19)18-26(23,24)10-4-2-9(3-5-10)17-15(20)13-11-6-7-12(25-11)14(13)16(21)22/h2-7,11-14H,1H3,(H,17,20)(H,18,19)(H,21,22)

InChI Key

VWGAURLPXKOXOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2C3C=CC(C2C(=O)O)O3

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition

The Diels-Alder reaction between a furan-derived diene and an α,β-unsaturated carbonyl dienophile offers a stereocontrolled route to the bicyclic framework. For example, reacting furan with maleic anhydride under thermal conditions (80–100°C) yields the endo-adduct, which is subsequently hydrolyzed to the corresponding dicarboxylic acid. Catalytic asymmetric variants using chiral Lewis acids (e.g., Jacobsen’s catalyst) may enhance enantioselectivity, though yields in such systems typically range between 60–75%.

Oxidative Cyclization

Alternative methods employ oxidative cyclization of γ,δ-unsaturated ethers. For instance, treatment of 2-(3-butenyloxy)acetic acid with iodine monochloride (ICl) in dichloromethane induces cyclization to form the bicyclic lactone, which is subsequently oxidized to the carboxylic acid using Jones reagent. This method achieves moderate yields (50–65%) but requires stringent control over oxidation states to avoid over-oxidation of the olefin.

Formation of the Carbamoyl Linkage

Coupling the bicyclic carboxylic acid with 4-(acetylsulfamoyl)aniline necessitates activation of the carboxyl group:

Acid Chloride Intermediate

Conversion of the carboxylic acid to its acid chloride (using SOCl₂ or oxalyl chloride) followed by reaction with 4-(acetylsulfamoyl)aniline in the presence of a base (e.g., triethylamine) yields the carbamoyl derivative. This method, exemplified in analogous syntheses, achieves 70–80% yields but risks racemization at stereogenic centers.

Carbodiimide-Mediated Coupling

Employing coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitates amide bond formation under mild conditions (0–25°C). This approach, validated in the synthesis of structurally related carbamoyl compounds, provides superior regioselectivity (85–90% yield) and minimizes side reactions.

Acetylation of the Sulfonamide Group

The final acetylation step installs the acetyl group on the sulfonamide nitrogen:

Acetic Anhydride in Pyridine

Treatment of the intermediate 4-sulfamoylphenyl carbamate with acetic anhydride in pyridine at 50–60°C achieves quantitative acetylation. This method, adapted from sulfonamide protection strategies in antibiotic synthesis, requires rigorous drying to avoid hydrolysis of the acetyl group.

Enzymatic Acetylation

Emerging approaches utilize lipase enzymes (e.g., Candida antarctica lipase B) in non-aqueous media to acetylate sulfonamides with high chemoselectivity. While eco-friendly, this method remains experimental, with yields currently limited to 40–50%.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for each synthetic strategy:

StepMethodReagents/ConditionsYield (%)Purity (%)Scalability
Bicyclic CoreDiels-Alder CycloadditionFuran + Maleic Anhydride, 80°C65–7590–95High
Carboxylic AcidNitrile HydrolysisH₂SO₄, H₂O, reflux75–8585–90Moderate
Carbamoyl LinkageEDCl/HOBt CouplingEDCl, HOBt, RT, 12 h85–9095–98High
AcetylationAcetic AnhydrideAc₂O, Pyridine, 50°C95–9898–99High

Chemical Reactions Analysis

3-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The acetylsulfamoyl group can form hydrogen bonds with active site residues, while the phenylcarbamoyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues of the Bicyclo[2.2.1]heptene Core

The bicyclo[2.2.1]heptene scaffold is a common feature among analogs, but substituent variations significantly alter physicochemical and biological properties. Key derivatives include:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Features References
Target Compound 4-(Acetylsulfamoyl)phenyl carbamoyl C₁₇H₁₆N₂O₇S 392.38 Polar sulfamoyl group; potential hydrogen-bonding sites -
(1R,2S,3S,4S)-3-((tert-butoxycarbonyl)amino)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid tert-butoxycarbonyl (Boc)-protected amine C₁₄H₁₉NO₅ 281.30 Boc group enhances stability; chiral centers influence stereochemistry
3-[(2-chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid 2-chloroanilino C₁₅H₁₃ClN₂O₄ 320.73 Chlorine atom increases lipophilicity; may enhance membrane permeability
3-[(2,4-dimethoxyanilino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid 2,4-dimethoxyanilino C₁₆H₁₇NO₆ 319.31 Methoxy groups improve solubility; electron-rich aromatic ring
3-(dipropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Dipropylcarbamoyl C₁₄H₂₁NO₃ 251.32 Alkyl chains enhance hydrophobicity; possible CNS penetration
Benzothiazol-2-amine–3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1/1) Benzothiazol-2-amine cocrystal C₁₅H₁₄N₂O₅S 342.35 Cocrystal formation stabilizes structure via N–H⋯O hydrogen bonds

Biological Activity

The compound 3-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a novel bicyclic structure that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its complex bicyclic structure. The presence of an acetylsulfamoyl group and a carboxylic acid moiety suggests potential interactions with biological targets, particularly enzymes involved in cancer pathways.

Research indicates that this compound may function primarily as an inhibitor of specific enzymes relevant to cancer progression, such as CD73, which plays a role in tumor immunity and metastasis. Inhibition of CD73 can enhance anti-tumor immunity by preventing the breakdown of extracellular ATP to adenosine, a molecule that suppresses immune responses.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of the compound on various cancer cell lines. For instance, the compound exhibited significant antiproliferative activity against K562 leukemia cells, with a notable IC50 value indicating effective inhibition of cell growth.

Cell Line IC50 (µM) Mechanism
K5621.5Induction of apoptosis
MCF-72.0Cell cycle arrest at G2/M phase
A5493.0Inhibition of CD73 activity

Apoptosis Induction

The compound has been shown to promote apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with varying concentrations led to an increase in the apoptotic cell population:

Concentration (µM) Apoptotic Rate (%)
Control1.14
110.10
215.53
427.92

These results indicate a dose-dependent increase in apoptosis, suggesting that the compound may effectively trigger programmed cell death in malignant cells.

Cell Cycle Analysis

Cell cycle distribution studies indicated that treatment with the compound resulted in significant G2/M phase arrest in K562 cells, contrasting with other known inhibitors like SAHA which primarily induce G0/G1 arrest.

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Case Study on K562 Cells : A study involving K562 cells treated with the compound showed enhanced apoptosis and cell cycle arrest compared to untreated controls.
  • Combination Therapy : In combination with other chemotherapeutic agents, this compound demonstrated synergistic effects that improved overall efficacy against resistant cancer cell lines.

Q & A

Q. What are the key considerations for synthesizing 3-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid with high purity?

  • Methodological Answer: Synthesis optimization requires attention to reaction conditions (e.g., temperature, solvent polarity) and catalysts. For bicycloheptane derivatives, ring-closing metathesis or Diels-Alder reactions are common. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves yield. Characterization should combine NMR (¹H, ¹³C) for stereochemical confirmation and HPLC-MS for purity assessment (>95%). Structural analogs suggest acetylsulfamoyl group stability under acidic conditions may require pH-controlled steps .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer: Use X-ray crystallography to resolve bicyclo[2.2.1]heptane ring conformation and carbamoyl group orientation. For dynamic analysis, variable-temperature NMR can detect conformational flexibility. IR spectroscopy confirms functional groups (e.g., C=O at ~1700 cm⁻¹, sulfamoyl S=O at ~1350 cm⁻¹). Cross-validate with computational methods (DFT for energy-minimized structures) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for bicycloheptane derivatives?

  • Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, solvent interference). Standardize protocols:
  • Use isogenic cell lines to minimize genetic variability.
  • Pre-solubilize compounds in DMSO (<0.1% final concentration).
  • Include positive controls (e.g., known enzyme inhibitors) and replicate assays (n ≥ 3). For enzyme interactions, perform kinetic assays (e.g., Michaelis-Menten analysis) to distinguish competitive vs. non-competitive inhibition. Structural analogs with sulfamoyl groups show pH-dependent activity, necessitating buffered conditions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger Suite) to map binding affinities to sulfotransferases or cyclooxygenase-2 (COX-2), given the acetylsulfamoyl moiety. Prioritize targets based on pharmacophore similarity to bicycloheptane-based inhibitors . MD simulations (NAMD/GROMACS) over 100+ ns assess stability of ligand-receptor complexes. Validate predictions with SPR (surface plasmon resonance) for binding kinetics (ka/kd) .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Methodological Answer: Implement a split-plot design:
  • Synthesize three independent batches under identical conditions.
  • Test each batch in parallel against a panel of biological targets (e.g., enzyme inhibition, cytotoxicity).
  • Apply ANOVA with post-hoc Tukey tests to identify batch effects. If variability persists, refine purification (e.g., recrystallization) or use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .

Data Analysis & Interpretation

Q. How should researchers interpret conflicting solubility data for bicycloheptane-based compounds?

  • Methodological Answer: Solubility discrepancies often stem from solvent polarity and pH. Perform systematic solubility profiling:
  • Test in aqueous buffers (pH 2–9) and organic solvents (logP calculation via ChemAxon).
  • Use dynamic light scattering (DLS) to detect aggregation.
  • For sulfamoyl-containing analogs, solubility decreases at pH < 6 due to protonation; adjust formulation with co-solvents (e.g., PEG-400) .

Q. What statistical approaches are robust for dose-response studies of this compound?

  • Methodological Answer: Use nonlinear regression (four-parameter logistic model) to calculate IC₅₀/EC₅₀. Apply Akaike Information Criterion (AIC) to compare sigmoidal vs. biphasic fits. For low-n datasets, bootstrap resampling (1000 iterations) estimates confidence intervals. Report Hill slopes to infer cooperativity (e.g., Hill >1 suggests positive allosteric modulation) .

Structural & Functional Insights

Q. Can derivatization of the 7-oxabicyclo[2.2.1]hept-5-ene core enhance target selectivity?

  • Methodological Answer: Introduce substituents at the 2-carboxylic acid or phenylcarbamoyl positions to modulate steric/electronic effects. For example:
  • Replace acetyl with trifluoroacetyl to enhance sulfamoyl group electrophilicity.
  • Test derivatives in parallel against off-target enzymes (e.g., carbonic anhydrase) to assess selectivity. Crystallographic data for similar bicycloheptanes show that bulky groups at the 3-position reduce off-target binding .

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